Transdermal Flux Advantage
Edan hydrochloride exhibits a transdermal diffusion rate that is approximately 400 times faster than acetylsalicylic acid (aspirin) itself in human skin permeation experiments [1]. This differential effect is attributed to the positively charged diethylamino group that enhances membrane interaction. Compared to another aspirin prodrug, its diffusion rate is approximately 100 times faster than ethyl acetylsalicylate [1]. In plasma, approximately 80% of the prodrug converts back to the parent aspirin within minutes, confirming rapid bioreversion capability [1].
~100× vs ethyl acetylsalicylate
| Evidence Dimension | Transdermal flux rate through human skin |
|---|---|
| Target Compound Data | 400× faster than acetylsalicylic acid (baseline normalized to 1×) |
| Comparator Or Baseline | Acetylsalicylic acid (1× flux rate); Ethyl acetylsalicylate (~4× flux rate relative to aspirin baseline) |
| Quantified Difference | ~400-fold vs. acetylsalicylic acid; ~100-fold vs. ethyl acetylsalicylate |
| Conditions | Human skin permeation model; in vitro diffusion cell assay; prodrug bioreversion measured in plasma at 80% within minutes |
Why This Matters
For laboratories developing transdermal aspirin formulations, Edan hydrochloride represents a mechanistically distinct tool where substitution with aspirin or ethyl acetylsalicylate would result in profoundly different delivery kinetics.
- [1] Yu, C., et al. 'Positively-charged-water soluble prodrug of aspirin.' US Patent Application US10882817B2 (2019). Published by Techfields Biochem Co Ltd. View Source
